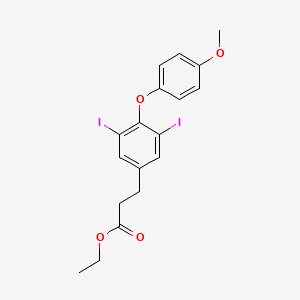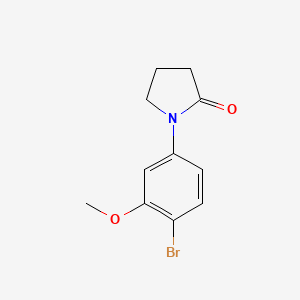
3,5-Diiodo-4-(4-methoxyphenoxy)-benzenepropanoicAcidEthylEster
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diiodo-4-(4-methoxyphenoxy)-benzenepropanoicAcidEthylEster is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of iodine atoms, a methoxy group, and a phenoxy group, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diiodo-4-(4-methoxyphenoxy)-benzenepropanoicAcidEthylEster typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a benzene ring followed by the introduction of the methoxy and phenoxy groups. The final step involves esterification to form the ethyl ester derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Diiodo-4-(4-methoxyphenoxy)-benzenepropanoicAcidEthylEster undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms or the reduction of other functional groups.
Substitution: The iodine atoms can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
3,5-Diiodo-4-(4-methoxyphenoxy)-benzenepropanoicAcidEthylEster has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3,5-Diiodo-4-(4-methoxyphenoxy)-benzenepropanoicAcidEthylEster involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl-3,5-diiodo-4-(4’-methoxyphenoxy)benzoate (DIME): A hormonally inactive analog of thyroid hormones with antitumor activity.
1-[3,5-diiodo-4-(4’-methoxyphenoxy)-phenyl]-ethanone (DIPE): A non-hydrolyzable analog of DIME with similar biological effects.
Uniqueness
3,5-Diiodo-4-(4-methoxyphenoxy)-benzenepropanoicAcidEthylEster is unique due to its specific chemical structure, which allows it to interact with a variety of molecular targets. Its combination of iodine atoms, methoxy, and phenoxy groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C18H18I2O4 |
|---|---|
Poids moléculaire |
552.1 g/mol |
Nom IUPAC |
ethyl 3-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]propanoate |
InChI |
InChI=1S/C18H18I2O4/c1-3-23-17(21)9-4-12-10-15(19)18(16(20)11-12)24-14-7-5-13(22-2)6-8-14/h5-8,10-11H,3-4,9H2,1-2H3 |
Clé InChI |
ABHQEQPZUBPSHJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)OC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 2-[(cyclopropylmethyl)amino]propanoate](/img/structure/B12083361.png)

![2-Pyrazinamine, 3-bromo-5-[1-(methyl-d3)ethyl-1,2,2,2-d4]-](/img/structure/B12083368.png)
![5-[(2-Chlorophenyl)methoxy]pentanehydrazide](/img/structure/B12083376.png)

![Tert-butyl 4-[4-hydroxy-4-[[7-(4-methoxyphenyl)-4-oxopyrrolo[2,3-d]pyrimidin-3-yl]methyl]piperidine-1-carbonyl]-3-phenylpiperidine-1-carboxylate](/img/structure/B12083385.png)




